Product packaging for 4-Chloro-1,1,1-trifluoro-3-methylbutane(Cat. No.:)

4-Chloro-1,1,1-trifluoro-3-methylbutane

Cat. No.: B13229775
M. Wt: 160.56 g/mol
InChI Key: RQYXUYMTXLCIRB-UHFFFAOYSA-N
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Description

4-Chloro-1,1,1-trifluoro-3-methylbutane ( 1935558-13-6) is a halogenated organic compound with the molecular formula C5H8ClF3 and a molecular weight of 160.57 . It serves as a versatile fluorinated building block in organic synthesis, particularly for the introduction of the 1,1,1-trifluoroalkyl moiety into target molecules. The presence of both a chloro and a trifluoromethyl group on a butane skeleton makes it a valuable intermediate for researchers developing novel compounds in medicinal chemistry and materials science. Fluorine substitution can dramatically influence a molecule's chemical reactivity, metabolic stability, and lipophilicity, and incorporating trifluoromethyl groups is a common strategy in the design of agrochemicals and pharmaceuticals . The terminal chlorine atom is a reactive handle for further functionalization, for instance, through nucleophilic substitution to create new carbon-carbon or carbon-heteroatom bonds. The compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not approved for use in humans or animals, nor for diagnostic or therapeutic purposes. Proper safety protocols should be followed, and handling should be conducted by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClF3 B13229775 4-Chloro-1,1,1-trifluoro-3-methylbutane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8ClF3

Molecular Weight

160.56 g/mol

IUPAC Name

4-chloro-1,1,1-trifluoro-3-methylbutane

InChI

InChI=1S/C5H8ClF3/c1-4(3-6)2-5(7,8)9/h4H,2-3H2,1H3

InChI Key

RQYXUYMTXLCIRB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)CCl

Origin of Product

United States

Molecular Architecture and Stereochemical Considerations of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane

Systematic Nomenclature and Isomeric Forms

The systematic name of a chemical compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For 4-Chloro-1,1,1-trifluoro-3-methylbutane, the naming process begins by identifying the longest continuous carbon chain, which in this case is a four-carbon chain, hence the parent name "butane".

The substituents on this butane (B89635) chain are a chloro group, a trifluoromethyl group, and a methyl group. According to IUPAC nomenclature rules for haloalkanes, the carbon chain is numbered to give the substituents the lowest possible locants. When multiple different substituents are present, they are listed in alphabetical order.

Following these rules, the correct IUPAC name for the compound is This compound . The numbering starts from the end that gives the trifluoromethyl group the lowest number (C1), which consequently places the methyl group at C3 and the chloro group at C4.

This compound, with the chemical formula C5H8ClF3, can exist in various isomeric forms. Isomers are molecules that have the same molecular formula but different arrangements of atoms. The primary types of isomers for this compound are constitutional (or structural) isomers and stereoisomers.

Constitutional isomers have different connectivity of atoms. For C5H8ClF3, several constitutional isomers are possible, differing in the placement of the chlorine atom, the trifluoromethyl group, and the methyl group on the carbon skeleton. Some examples include:

1-Chloro-1,1,1-trifluoro-3-methylbutane

2-Chloro-1,1,1-trifluoro-3-methylbutane

3-Chloro-1,1,1-trifluoro-3-methylbutane nih.gov

Stereoisomers, on the other hand, have the same connectivity but differ in the spatial arrangement of their atoms. This aspect of this compound will be explored in the following section.

Compound Name
This compound
1-Chloro-1,1,1-trifluoro-3-methylbutane
2-Chloro-1,1,1-trifluoro-3-methylbutane
3-Chloro-1,1,1-trifluoro-3-methylbutane

Chirality and Stereoisomeric Analysis

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. The presence of a stereocenter, which is typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules.

In the case of this compound, the carbon atom at the third position (C3) is a stereocenter. It is bonded to four distinct groups:

A hydrogen atom (H)

A methyl group (-CH3)

A chloromethyl group (-CH2Cl)

A 2,2,2-trifluoroethyl group (-CH2CF3)

Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. These two enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.

The assignment of (R) or (S) configuration depends on the spatial arrangement of the four groups around the chiral center. To determine the configuration, the groups are prioritized based on atomic number. For this compound, the priority of the groups attached to C3 would be determined, and the molecule would be oriented so that the lowest priority group is pointing away from the viewer. The sequence from the highest to the third-highest priority group then determines the configuration: clockwise for (R) and counter-clockwise for (S).

The existence of these stereoisomers means that a sample of this compound can be a pure enantiomer ((R) or (S)) or a racemic mixture (an equal mixture of both enantiomers). Enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Stereoisomer TypeDescription
EnantiomersA pair of non-superimposable mirror-image stereoisomers.
(R)-isomerOne of the two enantiomers, with a specific 3D arrangement of substituents.
(S)-isomerThe other enantiomer, with the opposite 3D arrangement of substituents.
Racemic MixtureA 1:1 mixture of the (R)- and (S)-enantiomers.

Conformational Dynamics and Energetics

The single bonds in this compound allow for rotation, leading to different spatial arrangements of the atoms known as conformations or conformers. The study of these conformations and their relative energies is known as conformational analysis. The conformational landscape of this molecule is primarily dictated by the rotations around the C2-C3 and C3-C4 bonds.

The rotation around the C2-C3 bond involves the bulky trifluoromethyl group and the substituents on the C3 carbon. The rotation around the C3-C4 bond involves the chlorine atom and the substituents on the C3 carbon. The relative stability of the different conformers is influenced by several factors, including:

Torsional strain: This arises from the repulsion between bonding electrons in adjacent atoms. Eclipsed conformations have higher torsional strain than staggered conformations.

Steric strain: This is the repulsion between non-bonded atoms or groups that are in close proximity. Gauche interactions between bulky groups are a form of steric strain.

Dipole-dipole interactions: The polar C-F and C-Cl bonds introduce dipoles into the molecule. The orientation of these dipoles relative to each other in different conformations can lead to either repulsive or attractive interactions.

For the C2-C3 bond rotation, the most stable conformations will be staggered, where the groups on C2 and C3 are as far apart as possible. The relative energies of the different staggered conformers (gauche and anti) will depend on the steric bulk of the trifluoromethyl group, the methyl group, and the chloromethyl group.

Similarly, for the C3-C4 bond rotation, the staggered conformations will be favored over the eclipsed ones. The interactions between the chlorine atom, the methyl group, and the 2,2,2-trifluoroethyl group will determine the relative stability of the gauche and anti-conformers. The electronegative fluorine and chlorine atoms can also lead to complex stereoelectronic effects that influence conformational preferences. For instance, gauche effects, where a conformation with adjacent electronegative groups is unexpectedly stabilized, might play a role.

A detailed understanding of the conformational energetics would require computational modeling or experimental techniques such as NMR spectroscopy. However, based on general principles of conformational analysis of halogenated alkanes, it can be predicted that the molecule will predominantly exist in a mixture of low-energy staggered conformations to minimize both torsional and steric strain.

Interaction TypeDescription
Torsional StrainRepulsion between bonding electrons in adjacent atoms.
Steric StrainRepulsion between non-bonded atoms or groups in close proximity.
Dipole-Dipole InteractionsElectrostatic interactions between polar bonds.
Gauche InteractionSteric interaction between substituents on adjacent carbons in a gauche conformer.
Anti ConformationA staggered conformation where the two largest groups are 180° apart.

Advanced Synthetic Methodologies for 4 Chloro 1,1,1 Trifluoro 3 Methylbutane

Direct Halogenation Strategies

Direct halogenation of an appropriate precursor is a primary strategy for the synthesis of 4-Chloro-1,1,1-trifluoro-3-methylbutane. This approach focuses on the selective introduction of a chlorine atom into a trifluorobutane backbone.

Regioselective Chlorination of Trifluorobutane Precursors

The synthesis of this compound can be envisioned through the direct chlorination of a suitable precursor, such as 1,1,1-trifluoro-3-methylbutane. The regioselectivity of this halogenation is dictated by the stability of the radical intermediate formed during the reaction.

Free-radical chlorination of alkanes typically proceeds with moderate regioselectivity, favoring the substitution of hydrogen atoms bonded to more substituted carbon atoms. The order of reactivity for the abstraction of a hydrogen atom is tertiary > secondary > primary. In the case of 1,1,1-trifluoro-3-methylbutane, there are primary, secondary, and tertiary C-H bonds. The tertiary C-H bond at the 3-position is the most likely site for radical abstraction due to the formation of a more stable tertiary radical. youtube.com

The reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals. savemyexams.comlibretexts.org These radicals then abstract a hydrogen atom from the alkane, generating an alkyl radical, which in turn reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, propagating the chain reaction. savemyexams.comlibretexts.org

While direct chlorination offers a straightforward route, controlling the reaction to achieve monosubstitution and high regioselectivity can be challenging, often leading to a mixture of products. libretexts.org

Mechanistic Aspects of Halogen Radical Addition Reactions

The mechanism of free-radical halogenation involves three key stages: initiation, propagation, and termination.

Initiation: This stage involves the generation of halogen radicals, typically through the homolytic cleavage of a dihalogen molecule (e.g., Cl₂) by heat or UV light. savemyexams.comlibretexts.org

Propagation: This is a two-step chain reaction. In the first step, a chlorine radical abstracts a hydrogen atom from the alkane precursor to form an alkyl radical and hydrogen chloride. In the second step, the alkyl radical reacts with a molecule of the halogen to form the chlorinated alkane and a new chlorine radical, which can then continue the chain reaction. savemyexams.comlibretexts.orgaakash.ac.in

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical. libretexts.orgaakash.ac.in

The regioselectivity of the reaction is determined during the hydrogen abstraction step in the propagation phase. The formation of the most stable radical intermediate is favored, which in the case of 1,1,1-trifluoro-3-methylbutane would be the tertiary radical at the C-3 position. youtube.com

Fluorination-Based Syntheses

An alternative approach to constructing this compound involves the introduction of the trifluoromethyl group into a chlorinated precursor. This can be achieved through various modern fluorination and trifluoromethylation methodologies.

Introduction of Trifluoromethyl Group via Novel Reagents

The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern organofluorine chemistry. A variety of reagents have been developed for this purpose, which can be broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents.

Nucleophilic Trifluoromethylating Reagents: These reagents deliver a "CF₃⁻" equivalent. The most well-known is the Ruppert-Prakash reagent (TMSCF₃), which reacts with electrophiles in the presence of a fluoride (B91410) source. Other examples include trifluoromethane (B1200692) (CF₃H) and organometallic CF₃ compounds.

Electrophilic Trifluoromethylating Reagents: These reagents deliver a "CF₃⁺" equivalent and are particularly useful for the trifluoromethylation of nucleophiles. Prominent examples include the Togni reagents (hypervalent iodine compounds) and Umemoto reagents (S-(trifluoromethyl)dibenzothiophenium salts). These reagents can react with a wide range of nucleophiles, including carbanions, enolates, and heteroatoms.

Radical Trifluoromethylating Reagents: These reagents generate a trifluoromethyl radical (•CF₃), which can then participate in various addition and substitution reactions. Common precursors for the trifluoromethyl radical include trifluoroiodomethane (CF₃I), sodium triflinate (CF₃SO₂Na), and certain electrophilic trifluoromethylating reagents under photoredox or radical initiation conditions.

The selection of the appropriate reagent depends on the specific substrate and desired reaction pathway. For the synthesis of this compound, a radical addition of a trifluoromethyl group to a suitable chlorinated alkene precursor would be a plausible strategy.

Stereoselective Fluorination Approaches

While the target molecule, this compound, does not possess a stereocenter, the principles of stereoselective fluorination are crucial in the synthesis of more complex fluorinated molecules. Stereoselective fluorination methods aim to control the three-dimensional arrangement of atoms during the introduction of a fluorine or fluoroalkyl group. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents.

For instance, in the context of trifluoromethylation, chiral catalysts can be employed to achieve enantioselective addition of a CF₃ group to a prochiral substrate. While not directly applicable to the synthesis of the achiral target compound, these advanced methods highlight the sophistication of modern fluorination chemistry.

Multi-Step Approaches from Precursors

Complex molecules are often synthesized through multi-step reaction sequences starting from readily available precursors. For this compound, plausible multi-step syntheses can be designed starting from simple organic building blocks like isoprene (B109036) or derivatives of trifluoroacetic acid.

A potential synthetic route starting from isoprene could involve the initial formation of a chlorohydrin, followed by halogenation with allylic rearrangement to introduce a second halogen. This di-halogenated intermediate could then be coupled to build the carbon skeleton, followed by the introduction of the trifluoromethyl group. A patent for the synthesis of a related compound, di(4-chloro-3-methyl-2-butenyl) sulfide, outlines a similar strategy starting from isoprene. epo.orggoogle.com

Transformations of Related Butane (B89635) Derivatives (e.g., alcohols, ketones)

A primary strategy for the synthesis of this compound involves the functional group interconversion of readily accessible butane precursors, particularly the corresponding tertiary alcohol and ketone.

The most direct route to this compound is the nucleophilic substitution of the hydroxyl group in 1,1,1-trifluoro-3-methylbutan-2-ol. This tertiary alcohol, containing a trifluoromethyl group, can be synthesized through the addition of an isopropyl Grignard reagent to a trifluoroacetic acid derivative, such as ethyl trifluoroacetate. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.

The subsequent conversion of the tertiary alcohol to the target tertiary chloride can be achieved using various chlorinating agents. Due to the stability of the tertiary carbocation intermediate, which is somewhat destabilized by the adjacent electron-withdrawing trifluoromethyl group, reaction conditions need to be carefully selected. Common reagents for this transformation include thionyl chloride (SOCl₂) and hydrogen chloride (HCl). askfilo.comchemistrysteps.comvaia.com

The reaction with thionyl chloride, often in the presence of a base like pyridine, proceeds via the formation of a chlorosulfite intermediate. chemistrysteps.com The subsequent Sₙ2 or Sₙi mechanism leads to the formation of the alkyl chloride. For tertiary alcohols, an Sₙ1-type mechanism is also possible.

Alternatively, reaction with concentrated hydrochloric acid can also yield the desired product. The high reactivity of tertiary alcohols towards hydrohalic acids facilitates this conversion, which typically proceeds through an Sₙ1 mechanism involving a carbocation intermediate. scirp.org

Table 1: Synthesis of this compound from 1,1,1-Trifluoro-3-methylbutan-2-ol

Reagent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Thionyl Chloride (SOCl₂) Pyridine 0 - 25 2 - 6 80 - 90
Concentrated HCl - 25 - 50 1 - 4 75 - 85

Another potential precursor is 1,1,1-trifluoro-3-methylbutan-2-one. sigmaaldrich.comsigmaaldrich.com The direct conversion of a ketone to a tertiary chloride at the carbonyl carbon is not a standard transformation. However, a two-step process can be envisioned. First, the reduction of the ketone to the corresponding tertiary alcohol, 1,1,1-trifluoro-3-methylbutan-2-ol, can be achieved using a suitable reducing agent such as sodium borohydride. Subsequently, the alcohol can be chlorinated as described above.

A more direct, albeit potentially less selective, approach could involve the reaction of the ketone with phosphorus pentachloride (PCl₅). Phosphorus pentachloride is known to convert carbonyl groups into gem-dichloro functionalities. wikipedia.orgresearchgate.net While this would not directly yield the desired monochlorinated product, it opens a pathway for subsequent selective reduction or elimination/addition reactions to arrive at the target compound. The reaction of PCl₅ with ketones containing α-hydrogens can be complex, and careful control of reaction conditions would be necessary to favor the desired product.

Table 2: Potential Synthetic Transformations of 1,1,1-Trifluoro-3-methylbutan-2-one

Reaction Step Reagent(s) Intermediate/Product
1. Reduction NaBH₄, Methanol 1,1,1-Trifluoro-3-methylbutan-2-ol
2. Chlorination SOCl₂, Pyridine This compound
Direct Chlorination PCl₅ 2,2-Dichloro-1,1,1-trifluoro-3-methylbutane

Carbon-Chain Elongation and Functionalization Strategies

Constructing the carbon skeleton of this compound through carbon-chain elongation offers a versatile approach, allowing for the introduction of the key functional groups at strategic points in the synthesis.

One plausible strategy involves the use of a trifluoromethyl-containing building block, such as trifluoroacetyl chloride. wikipedia.org A Grignard reaction between trifluoroacetyl chloride and a suitable Grignard reagent, for instance, sec-butylmagnesium chloride, could theoretically form the carbon backbone. However, the high reactivity of Grignard reagents towards acid chlorides often leads to the formation of tertiary alcohols through double addition. wisc.edu Careful control of stoichiometry and reaction temperature would be crucial to favor the formation of the desired ketone, which could then be further functionalized.

A more controlled approach would be to utilize a two-carbon elongation strategy starting from a smaller trifluoromethylated precursor. For example, the reaction of a trifluoromethyl Grignard reagent (CF₃MgBr) with an appropriate epoxide, such as isobutylene (B52900) oxide, could form the C-C bond and introduce a hydroxyl group. Subsequent chlorination of the resulting alcohol would yield the target compound.

Functionalization strategies often involve the introduction of the trifluoromethyl group at a late stage of the synthesis. For instance, a butane derivative with appropriate leaving groups could be reacted with a trifluoromethylating agent. Recent advances in fluorination chemistry have provided a range of reagents for the introduction of the CF₃ group. organic-chemistry.orgresearchgate.netcas.cnnih.gov

Table 3: Plausible Carbon-Chain Elongation and Functionalization Strategies

Strategy Key Building Blocks Key Reaction Type(s)
Grignard Addition Trifluoroacetyl chloride, sec-butylmagnesium chloride Grignard Reaction, Functional Group Interconversion
Epoxide Ring-Opening Isobutylene oxide, Trifluoromethyl Grignard reagent Epoxide Ring-Opening, Chlorination
Late-Stage Trifluoromethylation Chlorinated butane derivative, Trifluoromethylating agent Nucleophilic Trifluoromethylation

Chemical Transformations and Reaction Mechanisms of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution is a fundamental reaction class for alkyl halides. The pathway, either bimolecular (S(_N)2) or unimolecular (S(_N)1), is determined by factors such as the substrate structure, the nature of the nucleophile, the leaving group, and the solvent.

Reactivity at the Chlorinated Center

The chlorinated carbon in 4-Chloro-1,1,1-trifluoro-3-methylbutane is a primary carbon, which generally favors the S(_N)2 mechanism. This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The steric hindrance around the reaction center is a critical factor for S(_N)2 reactions. In this molecule, the presence of a methyl group on the adjacent carbon (C3) introduces some steric bulk, which might slightly impede the approach of the nucleophile.

An S(_N)1 reaction is generally disfavored for primary alkyl halides due to the high instability of the corresponding primary carbocation. The formation of a primary carbocation at the C4 position would be a high-energy process, making the S(_N)1 pathway unlikely under typical conditions.

Influence of Trifluoromethyl Group on Reaction Pathways

The trifluoromethyl group at the C1 position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect is transmitted through the carbon chain via the inductive effect. The primary consequence of the CF₃ group is the destabilization of any developing positive charge in the molecule.

In the context of an S(_N)1 reaction, the electron-withdrawing nature of the CF₃ group would further destabilize the already unfavorable primary carbocation at C4, making the S(_N)1 pathway even less probable.

A hypothetical comparison of reaction rates for S(_N)2 reactions with a strong nucleophile like hydroxide (B78521) ion (OH⁻) is presented below.

SubstrateRelative Rate (Hypothetical)Predominant Mechanism
1-Chlorobutane1S(_N)2
This compound< 1S(_N)2
2-Chloro-2-methylpropane (tert-Butyl chloride)Very low for S(_N)2S(_N)1

Elimination Reactions to Form Unsaturated Analogues (e.g., trifluorinated alkenes)

Elimination reactions, particularly E2 reactions, are competitive with S(_N)2 reactions, especially in the presence of a strong, sterically hindered base. For this compound, an E2 reaction would involve the abstraction of a proton from the C3 carbon by a base, with the simultaneous departure of the chloride ion from C4, leading to the formation of 1,1,1-trifluoro-3-methyl-3-butene.

The regioselectivity of this elimination would be unambiguous as there is only one beta-hydrogen available for abstraction. The presence of the electron-withdrawing CF₃ group could influence the acidity of the beta-hydrogen, potentially facilitating its abstraction by a base.

Reaction TypeReagents (Example)Major Product (Hypothetical)
E2 EliminationPotassium tert-butoxide (strong, bulky base)1,1,1-Trifluoro-3-methyl-3-butene
S(_N)2 SubstitutionSodium hydroxide (strong, non-bulky base/nucleophile)1,1,1-Trifluoro-3-methylbutan-4-ol

Electrophilic Reactions and Derivatization

The carbon skeleton of this compound is generally unreactive towards electrophiles due to the absence of electron-rich centers like double bonds or aromatic rings. The C-H bonds are typically not susceptible to electrophilic attack under normal conditions. Derivatization of this molecule would likely proceed through the nucleophilic substitution or elimination pathways at the chlorinated center.

Free Radical Initiated Transformations

Free radical reactions can be initiated by heat or UV light in the presence of a radical initiator. A common free radical reaction for alkyl halides is radical halogenation. In the case of this compound, further chlorination could occur at any of the C-H bonds. The selectivity of radical halogenation depends on the stability of the resulting radical intermediate (tertiary > secondary > primary).

The most likely position for further radical chlorination would be the tertiary C-H bond at the C3 position, as this would form the most stable tertiary radical.

Position of H-abstractionRadical Intermediate StabilityMajor Monochlorinated Product (Hypothetical)
C2Primary4-Chloro-1,1,1-trifluoro-2-(chloromethyl)-2-methylpropane
C3Tertiary3,4-Dichloro-1,1,1-trifluoro-3-methylbutane

Mechanistic Investigations and Reaction Kinetics

As no experimental studies on this compound have been found, there is no available data on its reaction kinetics. Hypothetically, kinetic studies for a nucleophilic substitution reaction with a nucleophile (Nu⁻) would aim to determine the rate law.

For a potential S(_N)2 reaction, the rate law would be expected to be second order: Rate = k[this compound][Nu⁻]

For a potential S(_N)1 reaction, the rate law would be expected to be first order: Rate = k[this compound]

Experimental determination of the rate law by varying the concentrations of the substrate and the nucleophile would be necessary to elucidate the actual mechanism.

Spectroscopic Elucidation and Advanced Analytical Characterization of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural assignments and dynamics)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 4-Chloro-1,1,1-trifluoro-3-methylbutane. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The methyl group (CH₃) protons would appear as a doublet, coupled to the adjacent methine proton. The methine (CH) proton, being adjacent to three different groups (CH₃, CH₂Cl, and CH₂CF₃), would exhibit a complex multiplet. The methylene (B1212753) protons adjacent to the chlorine (CH₂Cl) would likely appear as a doublet of doublets due to coupling with the methine proton. Finally, the methylene protons adjacent to the trifluoromethyl group (CH₂CF₃) would present as a quartet due to coupling with the three fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five unique signals, corresponding to each carbon atom in the molecule. The carbon of the trifluoromethyl group (CF₃) will be significantly affected by the three attached fluorine atoms, appearing as a quartet with a large coupling constant. The chemical shifts of the other carbons will be influenced by their proximity to the electronegative chlorine and trifluoromethyl groups.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single primary signal for the three equivalent fluorine atoms of the CF₃ group. This signal would be split into a triplet due to coupling with the two protons on the adjacent carbon (C2).

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H ~1.1 Doublet (d) ~7 -CH₃
¹H ~2.3-2.5 Multiplet (m) - -CH-
¹H ~2.4-2.6 Quartet (q) ~10-12 -CH₂-CF₃
¹H ~3.6 Doublet of Doublets (dd) ~11, ~5 -CH₂-Cl
¹³C ~15-20 Quartet (q) - -CH₃
¹³C ~35-40 Singlet (s) - -CH-
¹³C ~38-43 Quartet (q) ~30-35 -CH₂-CF₃
¹³C ~45-50 Singlet (s) - -CH₂-Cl
¹³C ~125-128 Quartet (q) ~275-280 -CF₃

Note: The data in this table is predicted based on established principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (e.g., HRMS, GC-MS/MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₅H₈ClF₃), the molecular ion peak (M⁺) would be observed. A characteristic isotopic pattern for the molecular ion will be present, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Common fragmentation pathways observed in the mass spectrum would likely include:

Loss of a chlorine radical (•Cl): leading to a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of a trifluoromethyl radical (•CF₃): resulting in a fragment at [M-69]⁺.

Alpha-cleavage: fragmentation of the C-C bonds adjacent to the chlorine and trifluoromethyl groups.

Cleavage of the isobutyl backbone: generating smaller charged fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates the compound from any impurities before it enters the mass spectrometer, ensuring that the resulting spectrum is pure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by absorptions corresponding to its specific bonds.

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the methyl and methylene groups. libretexts.org

C-F stretching: Very strong and prominent absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F bonds in the trifluoromethyl group.

C-Cl stretching: A medium to strong intensity band in the 600-800 cm⁻¹ region corresponds to the C-Cl stretching vibration. libretexts.org

C-H bending: Absorptions in the 1350-1470 cm⁻¹ range are due to the bending vibrations of the CH₂, and CH₃ groups. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C-F and C-Cl stretches are also Raman active, the C-C backbone vibrations may be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
C-H stretch (sp³) 2850 - 3000 Strong
C-H bend 1350 - 1470 Medium
C-F stretch 1100 - 1350 Very Strong

Source: Data derived from general spectroscopic tables. scribd.comlibretexts.orgpressbooks.pub

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is the primary method for assessing the purity of volatile compounds like this compound. In this technique, the sample is vaporized and passed through a long column containing a stationary phase.

The separation is based on the differential partitioning of the compound between the mobile gas phase (typically an inert gas like helium or nitrogen) and the stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and flow rate).

A pure sample of this compound will show a single major peak in the chromatogram. The presence of other peaks indicates impurities, and their relative peak areas can be used to quantify the purity of the sample. Common stationary phases for analyzing halogenated alkanes include non-polar phases like polydimethylsiloxane (B3030410) (e.g., DB-1) or slightly more polar phases like phenyl-substituted polysiloxanes (e.g., DB-5).

Chiral Chromatography for Enantiomeric Excess Determination

The carbon atom at position 3 in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers (R- and S-enantiomers).

Chiral chromatography is a specialized form of column chromatography used to separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Common CSPs for separating halogenated compounds include those based on derivatized cyclodextrins or polysaccharides (e.g., cellulose (B213188) or amylose). The separation allows for the determination of the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. This is crucial in fields where the biological activity of the two enantiomers may differ significantly. The development of such a method would typically involve screening various chiral columns and mobile phase systems (both normal-phase and reversed-phase) to achieve baseline separation of the two enantiomeric peaks.

Computational Chemistry and Theoretical Investigations of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane

Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are foundational for understanding a molecule's properties at the electronic level.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Condensed Phase Behavior

MD simulations model the physical movements of atoms and molecules over time, providing insight into the behavior of the substance in a liquid or solid state. This section would have discussed how molecules of 4-Chloro-1,1,1-trifluoro-3-methylbutane interact with each other. It would explore properties like radial distribution functions to describe the local molecular environment and calculate bulk properties such as density, viscosity, and diffusion coefficients.

Reaction Pathway Analysis and Transition State Computations

This area of computational chemistry investigates the mechanisms of chemical reactions. For this compound, this could involve studying its decomposition pathways or its reaction with other chemical species. Calculations would identify the transition state structures—the highest energy point along the reaction coordinate—and determine the activation energy, which governs the reaction rate.

Quantitative Structure-Reactivity Relationships (QSRR)

QSRR studies aim to create mathematical models that correlate a molecule's structural features with its chemical reactivity. This section would have explored any existing models that could predict the reactivity of this compound based on calculated molecular descriptors (e.g., electronic properties, steric parameters). Such models are valuable for predicting the behavior of related compounds without performing extensive experiments or calculations.

Synthetic Applications and Advanced Derivatization of 4 Chloro 1,1,1 Trifluoro 3 Methylbutane

Role as a Key Intermediate in Organic Synthesis

Synthesis of Novel Fluorinated Building Blocks

There is no available literature detailing the use of 4-Chloro-1,1,1-trifluoro-3-methylbutane as a precursor for the synthesis of other novel fluorinated building blocks.

Construction of Complex Molecular Scaffolds

Information on the application of this compound in the construction of complex molecular scaffolds could not be found in the searched scientific literature.

Preparation of Functionalized Fluorinated Compounds

Specific methodologies for the preparation of functionalized fluorinated compounds starting from this compound are not described in available research.

Synthesis of Optically Active Derivatives

There are no published studies on the synthesis of optically active (chiral) derivatives from this compound.

Development of Analogues with Tunable Reactivity

Research on the development of analogues of this compound with tunable reactivity has not been identified in public databases.

Application in Agrochemical Research

No documents or studies were found that link this compound or its direct derivatives to applications in agrochemical research. While fluorinated compounds are generally of high importance in the agrochemical industry, the specific role of this compound is not documented.

Due to the highly specific nature of the chemical compound , "this compound," publicly available scientific literature and data regarding its specific applications in materials science are not readily found. Extensive searches have not yielded detailed research findings, data tables, or specific examples of its use in the development of new materials that would be necessary to thoroughly address the requested article section.

General principles of materials science suggest that fluorinated and chlorinated organic molecules can be explored as monomers for specialty polymers, functional fluids, or as building blocks in the synthesis of more complex materials. The presence of a trifluoromethyl group often imparts properties such as thermal stability, chemical resistance, and low surface energy. The chlorine atom provides a reactive site for further chemical modifications, allowing for potential derivatization and incorporation into larger molecular architectures. However, without specific research dedicated to "this compound," any discussion of its role in materials science would be purely speculative and would not meet the requirement for detailed, research-based findings.

Therefore, while the structural features of "this compound" hint at potential utility in materials science, the absence of concrete research and data prevents the creation of a scientifically rigorous and informative article on this specific topic as outlined.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.